Fmoc-Tic-OH
Overview
Description
Fmoc-Tic-OH, also known as (S)-N-Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a compound used in peptide synthesis . It is used to incorporate Tic residues, which may function as a rigid phenylalanine or tyrosine analog or as a proline surrogate . It is also a serine protease kallikrein 7 modulator .
Synthesis Analysis
Fmoc-Tic-OH is synthesized using the Fmoc solid-phase peptide synthesis method . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-Tic-OH is C25H21NO4 . The molecular weight is 399.44 . The structure includes a fluorenyl group, which is highly fluorescent .
Chemical Reactions Analysis
Fmoc-Tic-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-Tic-OH is a white to light yellow crystal powder . It has an optical activity of [α]20/D +26.0±3.0°, c = 1% in methanol .
Scientific Research Applications
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Biomedical Applications
- Summary of the Application : Fmoc-Tic-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .
- Methods of Application : The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
- Results or Outcomes : Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
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Peptide Synthesis
- Summary of the Application : Fmoc-Tic-OH is used in the solid-phase synthesis of peptides . Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Methods of Application : Solid phase peptide synthesis (SPPS) has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules . In this method, the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process are involved .
- Results or Outcomes : The SPPS method allows for the production of larger quantities of peptides, which can be used for various studies such as biological tests, NMR structure determination and interaction studies .
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pH-Controlled Ambidextrous Gelation
- Summary of the Application : Fmoc-Tic-OH, when doubly functionalized as Fmoc-K (Fmoc), exhibits pH-controlled ambidextrous gelation . This means it can form both hydrogels and organogels at different pH values .
- Methods of Application : The gelation of Fmoc-K (Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values .
- Results or Outcomes : Fmoc-K (Fmoc) has several advantages as a low molecular weight gelator (LMWG), including pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
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Bradykinin Antagonists Synthesis
- Summary of the Application : Fmoc-Tic-OH is used in the solid-phase synthesis of Bradykinin antagonists . Bradykinin antagonists are used to treat conditions like hereditary angioedema, a rare genetic disorder .
- Methods of Application : The synthesis of Bradykinin antagonists involves solid-phase peptide synthesis (SPPS), where Fmoc-Tic-OH is used as one of the building blocks .
- Results or Outcomes : The resulting Bradykinin antagonists can be used in the treatment of certain medical conditions .
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Serine Protease Kallikrein 7 Modulator
- Summary of the Application : Fmoc-Tic-OH is used as a serine protease kallikrein 7 modulator . Kallikrein 7 is an enzyme that is implicated in various diseases, including cancer and inflammation .
- Methods of Application : The exact methods of application are not specified, but it likely involves the use of Fmoc-Tic-OH in the synthesis of a compound that can modulate the activity of kallikrein 7 .
- Results or Outcomes : The resulting compound can potentially be used in the treatment of diseases where kallikrein 7 plays a role .
- Transformable Protecting Group with Gold
- Summary of the Application : Fmoc-Tic-OH can be used as a transformable protecting group in the presence of gold (III)-catalyzed fluorene formation . This is significant because the Fmoc group is not tolerant to reactions using strong basic reagents .
- Methods of Application : The Epoc group was transformed into an Fmoc-like structure with gold (III)-catalyzed fluorene formation and was removable under Fmoc-like mild basic conditions post-transformation even though it was originally stable under strongly basic conditions .
- Results or Outcomes : The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a LMWG .
Safety And Hazards
properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBCUNCXDZOOU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359655 | |
Record name | Fmoc-Tic-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tic-OH | |
CAS RN |
136030-33-6 | |
Record name | Fmoc-Tic-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.